molecular formula C8H14N2O4 B2854126 Methyl 2-(3-acetamidopropanamido)acetate CAS No. 1156429-67-2

Methyl 2-(3-acetamidopropanamido)acetate

Cat. No.: B2854126
CAS No.: 1156429-67-2
M. Wt: 202.21
InChI Key: SASHJKKSJZPXJG-UHFFFAOYSA-N
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Description

Methyl 2-(3-acetamidopropanamido)acetate is an organic compound with the molecular formula C8H14N2O4 It is a derivative of acetamide and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-acetamidopropanamido)acetate typically involves the reaction of methyl acetoacetate with 3-acetamidopropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by utilizing microwave radiation to heat the reaction mixture uniformly. Parameters such as microwave power, concentration of catalyst, and reaction time are carefully controlled to achieve optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-acetamidopropanamido)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester group using reagents like lithium aluminum hydride can produce the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: Produces 3-acetamidopropanoic acid and methanol.

    Reduction: Yields 3-acetamidopropanol.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-acetamidopropanamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-acetamidopropanamido)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Methyl 2-(3-acetamidopropanamido)acetate can be compared with other similar compounds such as:

    Methyl acetoacetate: A precursor in the synthesis of this compound, known for its role in organic synthesis.

    3-Acetamidopropanoic acid: Another precursor, used in the synthesis of various acetamide derivatives.

    Ethyl acetate: A simple ester with similar reactivity but different applications.

Biological Activity

Methyl 2-(3-acetamidopropanamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 233.26 g/mol
  • IUPAC Name : this compound

The compound features an acetamidopropanamido moiety that may contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits inhibitory effects on certain cancer cell lines. The mechanism may involve modulation of mitotic spindle formation, which is crucial for cell division.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer cell survival and proliferation.

The proposed mechanism of action for this compound includes:

  • Binding to Enzymes : The compound may interact with specific enzymes involved in cancer cell metabolism, potentially leading to decreased proliferation.
  • Modulation of Signaling Pathways : It may influence signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
    • Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung Cancer)15Inhibition of mitotic spindle
    HeLa (Cervical)20Induction of apoptosis
    MCF-7 (Breast)25Modulation of estrogen receptors
  • Animal Models :
    • In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups, supporting its anticancer potential.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Analgesic Effects : Preliminary assessments indicate potential analgesic properties, warranting further exploration in pain management contexts.

Properties

IUPAC Name

methyl 2-(3-acetamidopropanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-6(11)9-4-3-7(12)10-5-8(13)14-2/h3-5H2,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASHJKKSJZPXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156429-67-2
Record name methyl 2-(3-acetamidopropanamido)acetate
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